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Compound of Interest

Compound Name: Azide MegaStokes dye 735

Cat. No.: B12057196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azide MegaStokes 735, a fluorescent dye

with unique properties making it highly suitable for Förster Resonance Energy Transfer (FRET)

applications. We will delve into its core properties, labeling methodologies via click chemistry,

and detailed protocols for FRET measurements.

Introduction to FRET and the Advantage of Large
Stokes Shift Dyes
Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique used to

measure the proximity between two molecules on a scale of 1-10 nanometers.[1] It involves a

non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor

fluorophore. The efficiency of this transfer is exquisitely sensitive to the distance between the

molecules, making it an ideal "molecular ruler" for studying protein interactions, conformational

changes, and enzymatic assays.[2][3]

A significant challenge in many FRET experiments is spectral crosstalk, where the donor's

emission spectrum overlaps with the acceptor's, or where the light used to excite the donor

also partially excites the acceptor. Azide MegaStokes 735 is a member of the Large Stokes

Shift (LSS) family of dyes, which are specifically designed to overcome this problem.[4] Its

large separation between excitation and emission maxima minimizes spectral bleed-through

and allows for cleaner signal detection, reducing the likelihood of false-positive results.[4] The
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"Azide" functionality enables its specific, covalent attachment to biomolecules using the highly

efficient and bioorthogonal click chemistry reaction.[5][6]

Core Properties of Azide MegaStokes 735
The utility of a fluorophore in FRET applications is dictated by its photophysical properties.

Azide MegaStokes 735 exhibits characteristics that are highly favorable for its role as a FRET

donor.

Property Value Reference

Excitation Maximum (λex) 586 nm (in ethanol)

Emission Maximum (λem) 735 nm (in ethanol)

Stokes Shift 149 nm Calculated

Molar Extinction Coefficient 50,000 M⁻¹cm⁻¹

Reactive Group Azide (-N₃)

Key Features

Large Stokes Shift, Water

Soluble, Excellent

Photostability

The FRET Mechanism with Azide MegaStokes 735
When Azide MegaStokes 735 is used as a FRET donor, it is first excited by an external light

source. If a suitable acceptor molecule is in close proximity, the energy from the excited donor

can be transferred directly to the acceptor, causing the acceptor to fluoresce. This process,

known as sensitized emission, is the hallmark of a successful FRET event.
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Diagram 1: Förster Resonance Energy Transfer (FRET) mechanism using a donor and
acceptor.

Experimental Protocols
The azide group on MegaStokes 735 allows it to be conjugated to biomolecules (e.g., proteins,

nucleic acids) that have been modified to contain a terminal alkyne group. The Copper(I)-

catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly specific and efficient reaction for this

purpose.[6]
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Diagram 2: Copper-catalyzed click chemistry reaction for labeling an alkyne-modified
biomolecule.

Materials:

Azide MegaStokes 735

Alkyne-modified protein or oligonucleotide (1-5 mg/mL)

Copper (II) Sulfate Pentahydrate (CuSO₄) solution (e.g., 20 mM in water)[7]

Ligand: THPTA or TBTA solution (e.g., 100 mM in water)[7]

Reducing Agent: Sodium Ascorbate solution (freshly prepared, e.g., 300 mM in water)[7]

Buffer: Phosphate-buffered saline (PBS), pH 7.4 or Triethylammonium acetate, pH 7.0[7][8]

DMSO (for dissolving dye if necessary)
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Methodology:

Reagent Preparation: Prepare stock solutions of all components as listed above. Dissolve

Azide MegaStokes 735 in DMSO or water to a stock concentration of 1-10 mM.[7][8]

Reaction Mixture Assembly: In a microfuge tube, combine the following in order. Vortex

briefly after each addition. The final concentration of the dye may need optimization (2-40 µM

is a typical range).[7]

Alkyne-modified biomolecule in buffer.

Azide MegaStokes 735 stock solution.

Copper ligand solution (e.g., THPTA).

CuSO₄ solution.

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click

reaction.[7] The ascorbate reduces Cu(II) to the catalytic Cu(I) species.

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room

temperature.[7] Longer times may improve efficiency.

Purification: Remove unreacted dye and reaction components. For proteins, this can be

achieved by precipitation (e.g., with methanol/chloroform) or through a desalting column.[7]

For oligonucleotides, ethanol or acetone precipitation followed by HPLC or PAGE purification

is recommended.[8]

Sensitized emission is a robust method to quantify FRET.[3] It involves exciting the donor and

measuring the resulting emission from the acceptor.[2][9] This requires careful controls to

correct for spectral crosstalk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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